(E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
CAS No.: 137205-03-9
Cat. No.: VC0377222
Molecular Formula: C17H17N3O4
Molecular Weight: 327.33g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137205-03-9 |
|---|---|
| Molecular Formula | C17H17N3O4 |
| Molecular Weight | 327.33g/mol |
| IUPAC Name | N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
| Standard InChI | InChI=1S/C17H17N3O4/c1-24-15-9-12(7-8-14(15)21)10-19-20-16(22)11-18-17(23)13-5-3-2-4-6-13/h2-10,21H,11H2,1H3,(H,18,23)(H,20,22)/b19-10+ |
| Standard InChI Key | JGXJXTXKNQSLQK-VXLYETTFSA-N |
| SMILES | COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Properties
(E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide (CAS No.: 137205-03-9) is characterized by a specific molecular architecture that combines several key functional groups. The compound features a benzylidene hydrazinyl moiety with a specific (E)-configuration, indicating the stereochemistry around the C=N double bond.
Basic Chemical Properties
The compound possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O4 |
| Molecular Weight | 327.33 g/mol |
| IUPAC Name | N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
| Standard InChI | InChI=1S/C17H17N3O4/c1-24-15-9-12(7-8-14(15)21)10-19-20-16(22)11-18-17(23)13-5-3-2-4-6-13/h2-10,21H,11H2,1H3,(H,18,23)(H,20,22)/b19-10+ |
| Standard InChIKey | JGXJXTXKNQSLQK-VXLYETTFSA-N |
| SMILES | COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2)O |
Structural Components
The molecule consists of several distinct structural components:
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A 4-hydroxy-3-methoxyphenyl group (vanillin-derived moiety)
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A methylidene group connecting to the hydrazinyl linker
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A hydrazinyl group (-N-N-) with a specific (E)-configuration
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An oxoethyl spacer unit (-CO-CH2-)
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A benzamide terminal group
This specific arrangement of functional groups contributes to the compound's unique chemical reactivity and potential biological activity.
Synthesis and Chemical Reactivity
Synthetic Routes
Based on synthetic approaches used for similar compounds, (E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can be synthesized through a multi-step procedure involving:
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Formation of a hydrazide intermediate
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Condensation with vanillin (4-hydroxy-3-methoxybenzaldehyde)
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Stereoselective formation of the (E)-configuration
The synthesis typically proceeds through the reaction of a benzamide-containing precursor with hydrazine, followed by condensation with vanillin under controlled conditions to ensure the desired stereochemistry .
Chemical Reactivity
The compound exhibits reactivity patterns consistent with its functional groups:
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The phenolic hydroxyl group (-OH) can participate in hydrogen bonding and deprotonation reactions
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The methoxy group (-OCH3) contributes to the electronic properties of the aromatic ring
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The hydrazinyl group (-N-N-) serves as a key linkage that can undergo various transformations
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The amide functionalities are susceptible to hydrolysis under acidic or basic conditions
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The (E)-configuration can potentially undergo isomerization under specific conditions
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable insights into the structural features of (E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide. Analysis of related compounds suggests the following characteristic signals:
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The methoxy protons (-OCH3) typically appear as a singlet at approximately δ 3.8-3.9 ppm
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The methylidene proton (=CH-) shows a characteristic singlet at around δ 7.8-8.0 ppm
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The amide NH protons exhibit signals in the range of δ 8.0-10.0 ppm
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The methylene protons (-CH2-) of the oxoethyl group appear as a doublet at approximately δ 4.0-4.5 ppm
The 13C NMR spectrum would feature signals for the carbonyl carbons at around δ 165-170 ppm, the methoxy carbon at approximately δ 55-56 ppm, and various aromatic carbon signals in the range of δ 110-160 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy of the compound would reveal characteristic absorption bands including:
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N-H stretching vibrations at approximately 3300-3500 cm-1
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C=O stretching of amide groups at around 1650-1680 cm-1
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C=N stretching at approximately 1610-1630 cm-1
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Aromatic C=C stretching at approximately 1450-1600 cm-1
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C-O stretching of methoxy and phenolic groups at around 1250-1310 cm-1
Structural Comparison with Related Compounds
The compound shares structural similarities with several other hydrazinyl-based molecules, but with distinct variations:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| (E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide | C17H17N3O4 | 327.33 | Reference compound |
| (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide | C17H16ClN3O4 | 361.8 | Contains chlorine substituent on benzamide ring |
| 4-ethoxy-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide | C19H21N3O5 | 372.15 | Contains ethoxy substituent and different hydroxyl position |
| N-(2-{2-[(4-methoxyphenyl)methylidene]hydrazinyl}-2-oxoethyl)benzamide | C17H17N3O3 | 311.34 | Lacks hydroxyl group on phenyl ring |
These structural variations significantly influence the physicochemical properties and potential biological activities of these compounds .
Physical Properties and Chemical Stability
Physical State and Solubility
(E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically appears as a solid at room temperature. Based on similar compounds, it likely exhibits the following solubility characteristics:
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Limited solubility in water due to its predominantly hydrophobic nature
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Good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)
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Moderate solubility in less polar solvents like chloroform and dichloromethane
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Poor solubility in non-polar solvents such as hexane and petroleum ether
Chemical Stability
The compound's stability is influenced by its functional groups:
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Susceptibility to oxidation, particularly of the phenolic hydroxyl group
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Potential hydrolysis of the amide bonds under acidic or basic conditions
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Possible isomerization of the (E)-configuration under UV light or thermal stress
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Stability enhanced by aromatic resonance structures throughout the molecule
Analytical Methods for Identification and Quantification
Chromatographic Techniques
Several chromatographic methods can be employed for the identification and quantification of (E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide:
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High-Performance Liquid Chromatography (HPLC): Using a C18 column with a mobile phase consisting of acetonitrile/water mixtures
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Thin-Layer Chromatography (TLC): Using silica gel plates with appropriate solvent systems
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Gas Chromatography (GC): After derivatization to enhance volatility of the compound
Mass Spectrometry
Mass spectrometric analysis would likely reveal a molecular ion peak at m/z 327.33, corresponding to the molecular weight of the compound. Fragmentation patterns would include:
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Loss of the methoxy group (m/z 296)
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Cleavage of the hydrazinyl bond
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Fragmentation of the oxoethyl linker
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Characteristic fragments from the benzamide portion
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